![molecular formula C16H16N6O B12461070 3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine moiety fused with a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system. The compound’s structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system. The key steps include:
Formation of the Purine Moiety: This step involves the synthesis of the purine base, which can be achieved through various methods, including the condensation of formamide with cyanamide.
Cyclization: The purine derivative undergoes cyclization with appropriate reagents to form the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine: Another purine derivative with similar structural features.
2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine: A compound with a triazole ring fused to the purine moiety.
Uniqueness
3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C16H16N6O |
|---|---|
分子量 |
308.34 g/mol |
IUPAC名 |
11-(7H-purin-6-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C16H16N6O/c23-13-3-1-2-12-11-4-10(6-22(12)13)5-21(7-11)16-14-15(18-8-17-14)19-9-20-16/h1-3,8-11H,4-7H2,(H,17,18,19,20) |
InChIキー |
GADPFAQSFMBJJT-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC=NC5=C4NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460988.png)

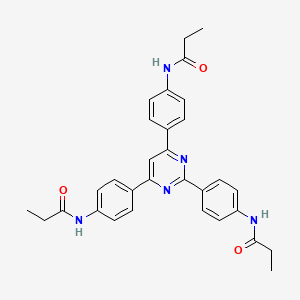
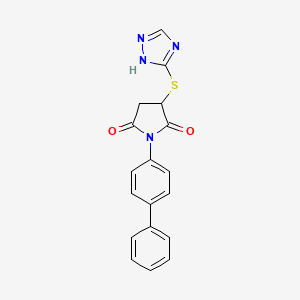
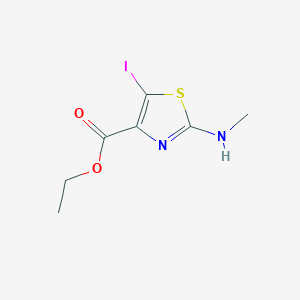
![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12461015.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)
![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)
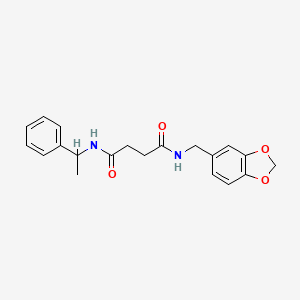
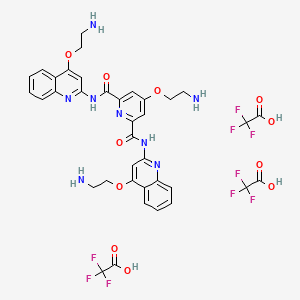
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
